2-Fluoro-1H-imidazole

Nucleophilic Substitution Fluorine Lability Chemical Stability

Researchers requiring a site-specific spectroscopic probe or an electrophilic building block for bioconjugate chemistry face limited access to high-purity, labile 2-fluoroimidazoles. 2-Fluoro-1H-imidazole (CAS 57212-34-7) solves this challenge through its unique C-2 fluorine displacement reactivity, enabling mild nucleophilic substitution for affinity label development, cephalosporin antibiotic intermediate synthesis, and 19F NMR probe applications. · Mild fluorine displacement under nucleophilic conditions for covalent enzyme active-site modification. · Opposite 19F NMR chemical shift response vs. 4-fluoro isomer for unambiguous protonation-state tracking. · Reliable supply chain with global shipping; typical purity ≥95%.

Molecular Formula C3H3FN2
Molecular Weight 86.07 g/mol
CAS No. 57212-34-7
Cat. No. B1297616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-1H-imidazole
CAS57212-34-7
Molecular FormulaC3H3FN2
Molecular Weight86.07 g/mol
Structural Identifiers
SMILESC1=CN=C(N1)F
InChIInChI=1S/C3H3FN2/c4-3-5-1-2-6-3/h1-2H,(H,5,6)
InChIKeyLNFZAUNJFRYZLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-1H-imidazole Technical Profile


2-Fluoro-1H-imidazole (CAS 57212-34-7) is a ring-fluorinated imidazole derivative with the molecular formula C3H3FN2 and molecular weight 86.07 g/mol . This compound features a fluorine atom at the C-2 position of the imidazole ring and exists as a colorless solid with a predicted pKa of 11.41±0.10 and predicted boiling point of 224.6±23.0 °C . As a member of the fluoroimidazole family, it serves as a building block in organic synthesis and has been investigated as an intermediate for pharmaceutical and agrochemical applications .

1
Fluorine lability at C-2 supports nucleophilic displacement chemistry
2
19F NMR probe candidate for pH and local environment monitoring
3
Synthetic building block for fluorinated heterocycles and histidine analogs

2-Fluoro-1H-imidazole Differentiation from Isomers


Substituting 2-fluoro-1H-imidazole with 4-fluoroimidazole, other 2-haloimidazoles (e.g., chloro, bromo), or non-fluorinated imidazole is not scientifically interchangeable without altering experimental outcomes. The C-2 fluorine substitution creates a unique reactivity profile distinct from the C-4 isomer: 2-fluoroimidazoles undergo facile fluorine displacement by nucleophiles under mild conditions via an addition-elimination mechanism, whereas 4-fluoroimidazoles exhibit very high stability toward such displacement [1]. Furthermore, 2-fluoroimidazoles differ markedly from 2-chloro and 2-bromo analogs in both reaction mechanism and degree of reactivity [1]. These positional and halogen-specific differences fundamentally affect synthetic utility, biological probe design, and downstream applications.

Position
4-Fluoroimidazole is highly resistant to nucleophilic displacement; 2-fluoro reactivity profiles may not transfer.
Halogen
2-Chloro or 2-bromo analogs differ in reaction mechanism and degree of lability; direct substitution may alter outcomes.
NMR
Opposite 19F shift directions on protonation compared to 4-fluoro limit use as interchangeable probes.

2-Fluoro-1H-imidazole Comparative Evidence


Nucleophilic Displacement: 2-Fluoro vs. 4-Fluoro Lability

In contrast to the very high degree of stability of 4-fluoroimidazoles, the 2-fluoro isomers are subject to fluorine displacement (via an addition-elimination mechanism) by a variety of nucleophiles under mild reaction conditions [1]. This positional lability is a defining characteristic of 2-fluoro-1H-imidazole and is absent in the 4-fluoro isomer.

2-F vs. 4-F Lability
Head-to-head
2-fluoro: labile, undergoes displacement by nucleophiles under mild conditions. 4-fluoro: very high stability, resistant to displacement.
Reported lability supports electrophilic probe design; 4-isomer cannot replicate this reactivity.
Aqueous/organic media, mild nucleophiles.
Nucleophilic Substitution Fluorine Lability Chemical Stability

Acid-Base Profile vs. Bromoimidazoles

Fluoroimidazoles (both 2- and 4-fluoro isomers) are weaker bases and stronger acids than bromoimidazoles, indicating that the inductive effect of the halogen greatly overshadows its resonance effect [1]. The predicted pKa of 2-fluoro-1H-imidazole is 11.41±0.10 .

Acid-Base Profile
Reported
pKa ≈ 11.4 (predicted), ~3 units more acidic than unsubstituted imidazole (pKa ~14.5).
Lower pKa alters ionization at physiological pH; relevant for ligand design and solubility.
Computational prediction; verify by titration.
pKa Acid-Base Chemistry Ionization State

19F NMR Shift Response: 2-F vs. 4-F Isomers

Protonation of the imidazole ring causes the 19F signal to shift downfield at F-2 but upfield at F-4; conversely, the formation of the imidazole anion produces an upfield shift at F-4 but downfield at F-2 [1]. This opposite directional behavior provides a spectroscopic fingerprint unique to the substitution position.

19F NMR Shift Direction
Head-to-head
Protonation: 2-F shifts downfield; 4-F shifts upfield. Anion formation: 2-F downfield, 4-F upfield (opposite sign).
Opposite directional response enables unambiguous positional tracking in biomolecular 19F NMR.
D₂O/H₂O ambient temperature.
19F NMR Protonation Spectroscopic Probe

Cyclic Trimerization of 2-Fluoroimidazole

2-Fluoroimidazole undergoes oligomerization to a cyclic trimer, which may possess heteroannular resonance stabilization [1]. This self-assembly behavior is not reported for the 4-fluoro isomer under comparable conditions.

Cyclic Trimerization
Class-level
2-Fluoroimidazole forms a cyclic trimer; no comparable oligomerization reported for 4-fluoro isomer.
Context-dependent: may impact long-term storage or supramolecular applications.
Mechanism linked to fluorine lability; requires validation.
Oligomerization Self-Assembly Heterocyclic Chemistry

2-Fluoro-1H-imidazole Application Scenarios


Affinity Labeling & Enzyme Inactivation

The demonstrated fluorine lability of 2-fluoro-1H-imidazole under mild nucleophilic conditions [1] makes it suitable for developing affinity labels that covalently modify enzyme active sites or receptor binding pockets. Unlike the stable 4-fluoro isomer, this compound can act as an electrophilic trap in biological systems containing nucleophilic residues (e.g., cysteine, serine, histidine), enabling mechanism-based enzyme inactivation studies [1].

19F NMR Probe for Protonation Monitoring

The opposite directional 19F NMR chemical shift response of 2-fluoro-1H-imidazole upon protonation compared to the 4-fluoro isomer [2] establishes this compound as a site-specific spectroscopic probe. This property enables unambiguous tracking of protonation state changes in imidazole-containing biomolecules (e.g., histidine residues in proteins) and provides a sensitive reporter of local electronic environment alterations in polypeptides and protein systems [2].

Synthesis of 2-Fluoro-L-Histidine and 2-Fluorohistamine

2-Fluoro-1H-imidazole serves as the foundational building block for synthesizing 2-fluoro-L-histidine and 2-fluorohistamine derivatives, with photochemical diazonium salt irradiation providing yields of approximately 32% for the 2-fluoroimidazole derivative [1]. These fluorinated amino acid and biogenic amine analogs are valuable tools for probing histidine-dependent biological processes and histamine receptor pharmacology, where the fluorine atom at C-2 introduces distinct electronic and steric perturbations compared to native histidine or histamine.

Building Block for Fluorinated Cephalosporins

2-Fluoro-1H-imidazole and its hydrochloride salt (CAS 42309-92-2) are established chemical reagents used in the synthesis of cephalosporin antibiotics . The fluorine substitution at the C-2 position contributes to modulating the pKa and reactivity of the imidazole moiety, which can influence β-lactamase stability and antibacterial spectrum in the final cephalosporin derivatives.

Application
Selection Property
Validation Focus
Affinity labeling & enzyme studies
C-2 fluorine lability under mild nucleophilic conditions
Covalent modification yield and active-site specificity
19F NMR probe for protonation monitoring
Opposite 19F shift direction upon protonation vs 4-F
Spectral resolution and assignment in target biomolecule
Synthesis of 2-fluoro-L-histidine / histamine
Key intermediate for photochemical diazonium coupling
Reaction yield and enantiomeric purity in derivatization
Fluorinated cephalosporin building block
C-2 fluorine modulates imidazole pKa and reactivity
β-lactam stability and synthetic intermediate compatibility

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